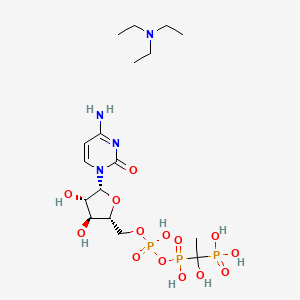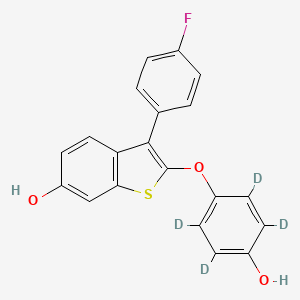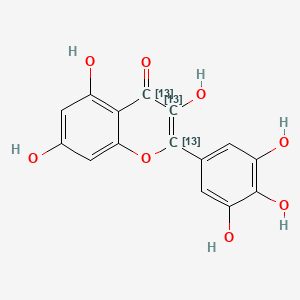
Myricetin-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myricetin-13C3 is a labeled form of myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and beverages such as tea and wine. Myricetin is known for its potent antioxidant properties and has been extensively studied for its potential health benefits, including anti-inflammatory, anticancer, and cardioprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Myricetin-13C3 can be synthesized through the incorporation of carbon-13 isotopes into the myricetin molecule. This process typically involves the use of labeled precursors in the biosynthetic pathway of myricetin. The synthesis may include steps such as hydroxylation, glycosylation, and methylation, which are catalyzed by specific enzymes .
Industrial Production Methods: Industrial production of this compound often involves the extraction of myricetin from plant sources followed by isotopic labeling. The extraction process includes solvent extraction, purification, and crystallization. The labeled compound is then synthesized using chemical or enzymatic methods to incorporate the carbon-13 isotopes .
Analyse Des Réactions Chimiques
Types of Reactions: Myricetin-13C3 undergoes various chemical reactions, including:
Oxidation: Myricetin can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert myricetin to its corresponding dihydroflavonol.
Substitution: Myricetin can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonols.
Substitution: Alkylated or acylated myricetin derivatives
Applications De Recherche Scientifique
Myricetin-13C3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of flavonoids.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Studied for its potential therapeutic effects in treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of functional foods, nutraceuticals, and cosmeceuticals due to its antioxidant properties .
Mécanisme D'action
Myricetin-13C3 exerts its effects through various molecular mechanisms:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis, inhibits cell proliferation, and modulates signaling pathways such as PI3K/Akt and MAPK .
Comparaison Avec Des Composés Similaires
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Apigenin: Possesses anticancer and anti-inflammatory properties
Uniqueness: Myricetin-13C3 is unique due to its isotopic labeling, which allows for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool for researchers studying the detailed mechanisms of myricetin’s effects and its metabolic fate in biological systems .
Propriétés
Formule moléculaire |
C15H10O8 |
|---|---|
Poids moléculaire |
321.21 g/mol |
Nom IUPAC |
3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,16-20,22H/i13+1,14+1,15+1 |
Clé InChI |
IKMDFBPHZNJCSN-UIDJNKKJSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1O)O)O)[13C]2=[13C]([13C](=O)C3=C(C=C(C=C3O2)O)O)O |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




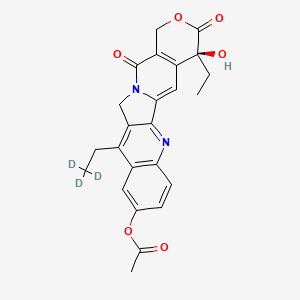
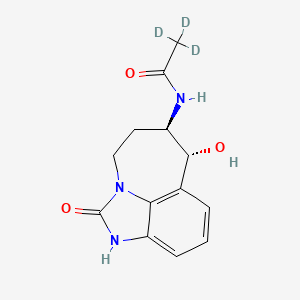

![(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide](/img/structure/B12420898.png)
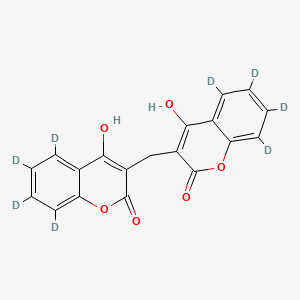
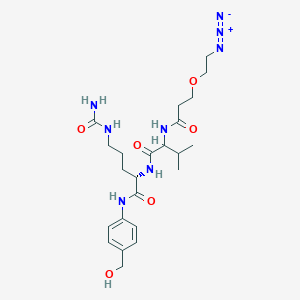
![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12420903.png)
![[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate;[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B12420906.png)
